7-Bromospiro[3,4-dihydrochromene-2,4'-oxane]-4-ol
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Overview
Description
7-Bromospiro[3,4-dihydrochromene-2,4’-oxane]-4-ol is a complex organic compound characterized by a spiro linkage between a dihydrochromene and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromospiro[3,4-dihydrochromene-2,4’-oxane]-4-ol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization to form the spiro linkage. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The scalability of these methods is crucial for meeting industrial demands.
Chemical Reactions Analysis
Types of Reactions
7-Bromospiro[3,4-dihydrochromene-2,4’-oxane]-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media, often at elevated temperatures.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
7-Bromospiro[3,4-dihydrochromene-2,4’-oxane]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Bromospiro[3,4-dihydrochromene-2,4’-oxane]-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromospiro[1,2-dihydroindole-3,4’-oxane]
- 7-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine
- 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
7-Bromospiro[3,4-dihydrochromene-2,4’-oxane]-4-ol is unique due to its specific spiro linkage and the presence of both chromene and oxane rings.
Properties
IUPAC Name |
7-bromospiro[3,4-dihydrochromene-2,4'-oxane]-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-9-1-2-10-11(15)8-13(17-12(10)7-9)3-5-16-6-4-13/h1-2,7,11,15H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTUYOCJXHKKQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C3=C(O2)C=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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